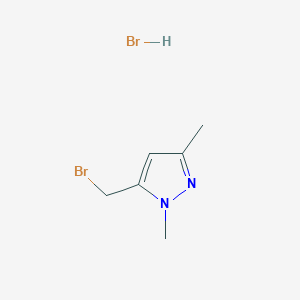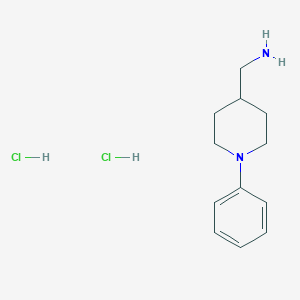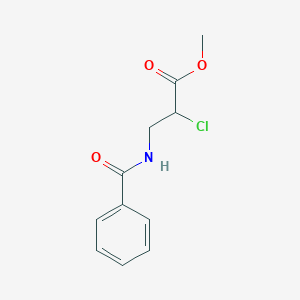
Methyl 2-chloro-3-(phenylformamido)propanoate
Vue d'ensemble
Description
Methyl 2-chloro-3-(phenylformamido)propanoate, also known as MCPP, is an organic compound belonging to the family of chloroformates. Its IUPAC name is methyl 3-benzamido-2-chloropropanoate . The CAS Number is 1702112-18-2 .
Molecular Structure Analysis
The molecular formula of Methyl 2-chloro-3-(phenylformamido)propanoate is C11H12ClNO3. The molecule contains a total of 28 bonds. There are 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) .Applications De Recherche Scientifique
Crystal Structures and Phase Transformations The study by Omondi et al. (2005) explored the crystal structures and phase transformations of 2,6-disubstituted-N-phenylformamides, including compounds similar to Methyl 2-chloro-3-(phenylformamido)propanoate. They found that phase transformations occurred only with chlorine substituents and highlighted the influence of chloro-methyl exchange and hydrogen bonding on the structural properties of these compounds (Omondi et al., 2005).
Synthesis of N‐(11C) Methyl, N‐(methyl‐1 propyl), (chloro‐2 phenyl)‐1 Isoquinoleine Carboxamide‐3 (PK 11195) Camsonne et al. (1984) synthesized N-(11c) methyl, N-(methyl-1 propyl), (chloro-2 phenyl)-1 isoquinoleine carboxamide-3 (PK 11195), which is structurally related to Methyl 2-chloro-3-(phenylformamido)propanoate. This compound was used for positron emission tomography of peripheral benzodiazepine receptors (Camsonne et al., 1984).
Synthesis and Structural Studies of Uracil Derivatives Yao et al. (2013) conducted research on uracil derivatives structurally similar to Methyl 2-chloro-3-(phenylformamido)propanoate. They synthesized compounds and analyzed them using X-ray diffraction, revealing insights into their molecular structure and interaction with DNA (Yao et al., 2013).
Inhibitors of NF-kappaB and AP-1 Gene Expression Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (1), an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Their study is relevant due to the structural similarity and potential applications in gene expression modulation (Palanki et al., 2000).
Applications in Asymmetric Synthesis Basavaiah et al. (2001) described the asymmetric synthesis of (−)-methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates using compounds structurally similar to Methyl 2-chloro-3-(phenylformamido)propanoate. This study highlights its potential applications in stereoselective chemical synthesis (Basavaiah et al., 2001).
Gas Chromatography-Mass Spectrometry Analysis Lee et al. (2007) developed a method using gas chromatography-mass spectrometry for identifying chloro-propanols in soy sauce, demonstrating the analytical applications of chemicals related to Methyl 2-chloro-3-(phenylformamido)propanoate in food safety and analysis (Lee et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-benzamido-2-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKXGCLWAMOEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-(phenylformamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



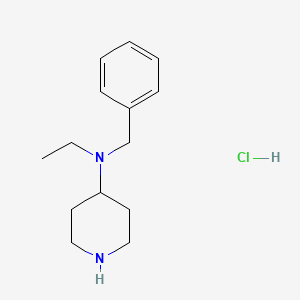
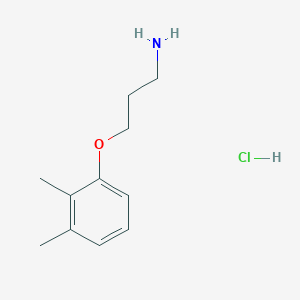
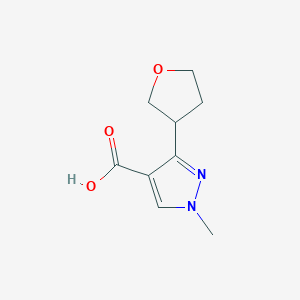
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)
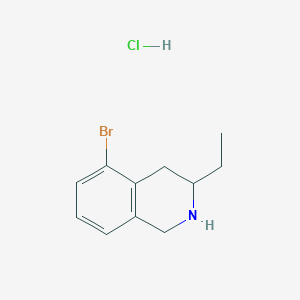
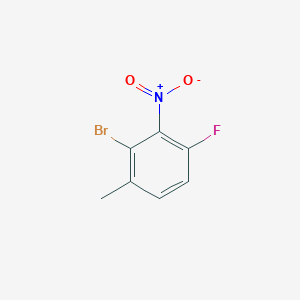
amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
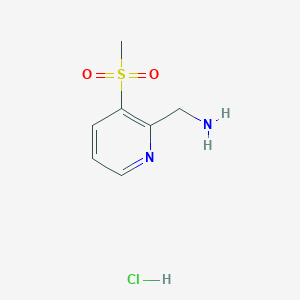
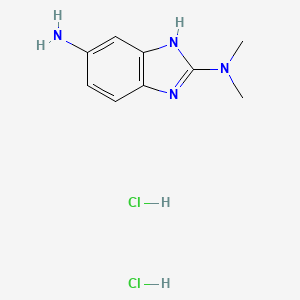
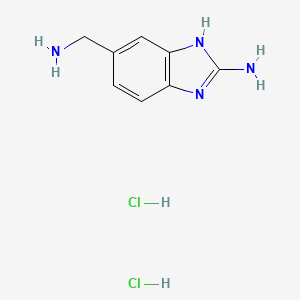
![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)
